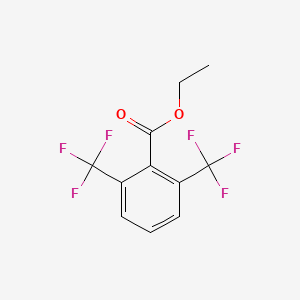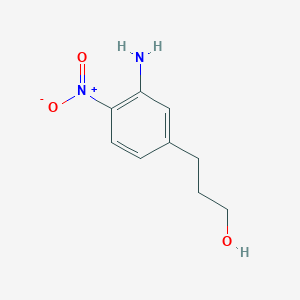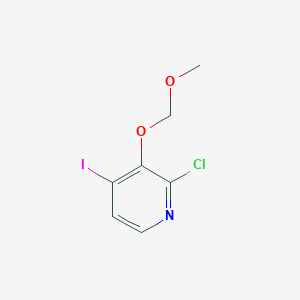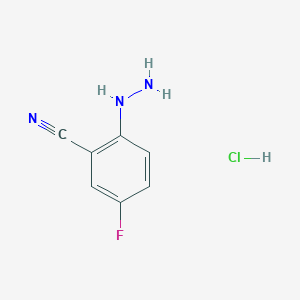
2-(Chlorodifluoromethylthio)-4-nitrotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorodifluoromethylthio)-4-nitrotoluene (CDFTN) is a compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless, crystalline solid that has a melting point of 166-167°C and a boiling point of 250-251°C. CDFTN has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for drug design. The compound has also been studied for its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
2-(Chlorodifluoromethylthio)-4-nitrotoluene has been studied for its potential applications in a variety of scientific fields. The compound has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for drug design. It has also been used as a model compound for studying the effects of halogenated organic compounds on the environment. Additionally, this compound has been studied for its potential applications in biochemistry and physiology.
Mecanismo De Acción
2-(Chlorodifluoromethylthio)-4-nitrotoluene has been shown to bind to certain proteins and enzymes in the body, such as cytochrome P450 enzymes and glutathione S-transferases. This binding causes a change in the structure and activity of the proteins and enzymes, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism and drug efficacy. Additionally, this compound has been shown to affect the activity of glutathione S-transferases, which can lead to changes in the body’s response to oxidative stress. The compound has also been shown to bind to certain receptors in the brain, which can lead to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Chlorodifluoromethylthio)-4-nitrotoluene has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and it is stable in a wide range of temperatures and pH levels. Additionally, this compound can be used to study the effects of halogenated organic compounds on the environment. However, the compound has some limitations for use in laboratory experiments. This compound is toxic and can cause irritation to the skin and eyes, so it should be handled with care. Additionally, the compound has a strong odor, so it should be used in a well-ventilated area.
Direcciones Futuras
The potential future directions for 2-(Chlorodifluoromethylthio)-4-nitrotoluene research include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of this compound in drug design and environmental studies. Additionally, more research could be done to explore the potential toxicity of this compound and its effects on human health. Finally, further research could be done to explore the potential uses of this compound in other scientific fields, such as materials science and nanotechnology.
Métodos De Síntesis
2-(Chlorodifluoromethylthio)-4-nitrotoluene can be synthesized through a two-step process involving the reaction of 4-nitrotoluene with chlorodifluoromethylthiol. In the first step, 4-nitrotoluene is reacted with chlorodifluoromethylthiol in the presence of a base catalyst to form this compound. In the second step, the product is heated with a Lewis acid catalyst to form the desired this compound product.
Propiedades
IUPAC Name |
2-[chloro(difluoro)methyl]sulfanyl-1-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO2S/c1-5-2-3-6(12(13)14)4-7(5)15-8(9,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELNPRKBYOMAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane](/img/structure/B6322163.png)

![2-{4-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6322188.png)









